

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

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An In-depth Technical Guide to **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a protected aldehyde (in the form of a dioxolane group), makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the dioxolane group serves as a stable protecting group for the formyl moiety, which can be deprotected under specific acidic conditions when needed.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-bromo-6-(1,3-dioxolan-2-yl)pyridine**[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in research and drug development. Pyridine derivatives are integral to numerous existing drug candidates and approved pharmaceuticals, highlighting the importance of functionalized pyridine synthons like the title compound in the discovery of new therapeutic agents[2][3][4].

Chemical and Physical Properties

The key identifiers and physicochemical properties of **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 2.1: Compound Identifiers and Descriptors

Identifier Type	Value	Reference
IUPAC Name	2-bromo-6-(1,3-dioxolan-2-yl)pyridine	[1]
CAS Number	34199-87-6	[1] [5] [6]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [5] [6]
Molecular Weight	230.06 g/mol	[1] [6]
EC Number	251-873-1	[1] [5]
InChI	InChI=1S/C8H8BrNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2	[1]
InChIKey	SYSRNUAOBOQPPX-UHFFFAOYSA-N	[1]
SMILES	C1COC(O1)C2=NC(=CC=C2)Br	[1]

Table 2.2: Physicochemical Data

Property	Value	Reference
Boiling Point	316.7 ± 42.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Flash Point	145.3 ± 27.9 °C	[5]
XLogP3	1.3	[1]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]

Synthesis and Experimental Protocols

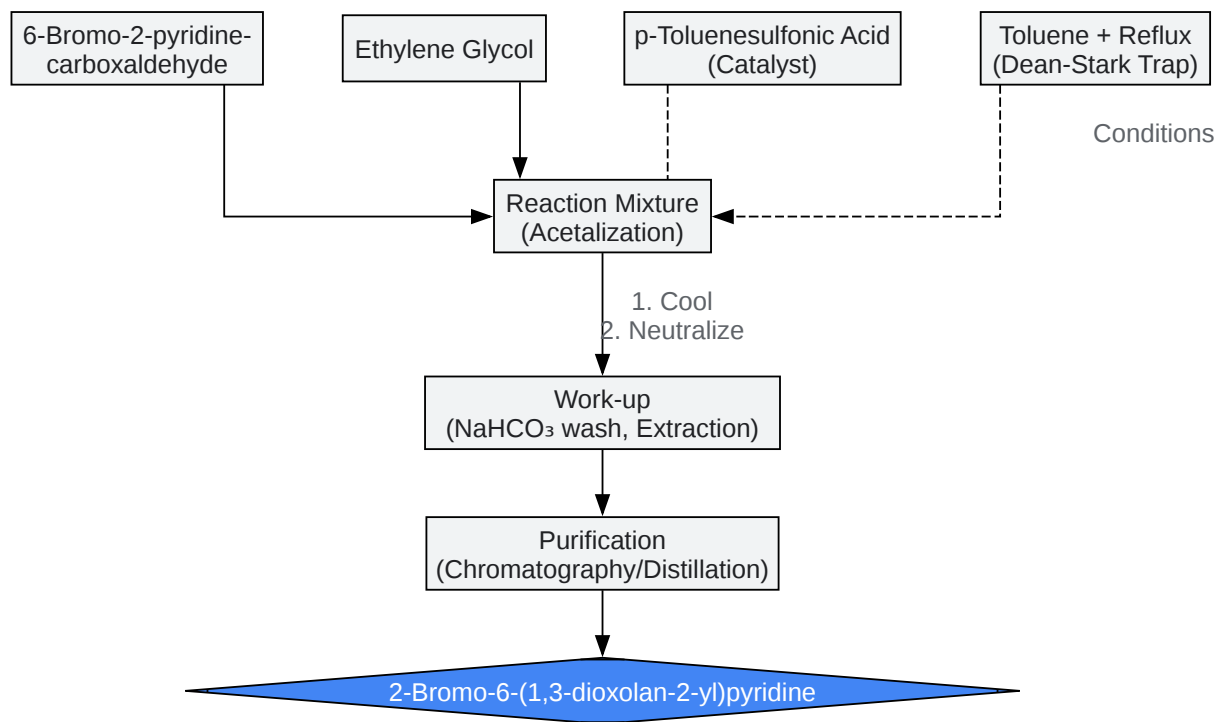
The synthesis of **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine** typically involves the protection of the aldehyde group of 6-bromo-2-pyridinecarboxaldehyde. The acetalization reaction with ethylene glycol under acidic catalysis is a standard and efficient method.

Experimental Protocol: Synthesis of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

This protocol is adapted from a similar procedure for the synthesis of the isomeric 2-bromo-4-(1,3-dioxolan-2-yl)pyridine[7].

- Reactants:
 - 6-Bromo-2-pyridinecarboxaldehyde
 - Ethylene glycol (1.5 - 2.0 equivalents)
 - p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 eq.)
 - Toluene or Benzene (as solvent)
- Procedure:

- To a solution of 6-bromo-2-pyridinecarboxaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
- Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na_2SO_4).
- Evaporate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation to yield **2-bromo-6-(1,3-dioxolan-2-yl)pyridine** as the final product.



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General synthesis workflow for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine.

Applications in Drug Discovery and Organic Synthesis

The utility of **2-bromo-6-(1,3-dioxolan-2-yl)pyridine** stems from the orthogonal reactivity of its functional groups. The C-Br bond is a handle for forming new carbon-carbon or carbon-heteroatom bonds, while the dioxolane protects a reactive aldehyde.

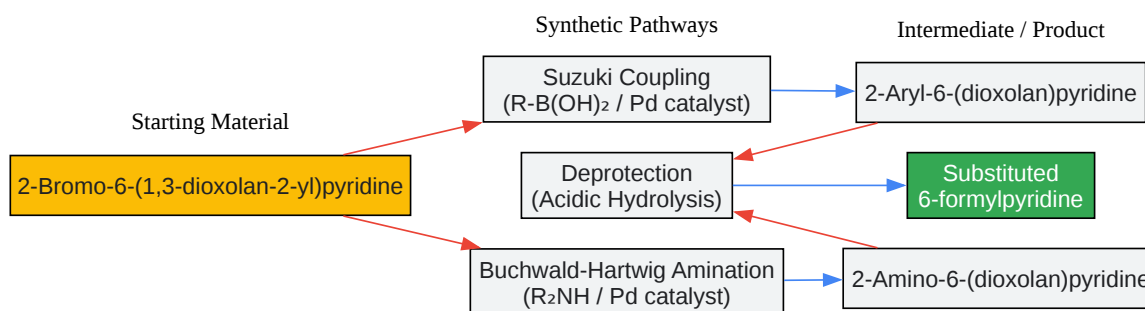
Role as a Versatile Building Block

This compound is a key intermediate in the synthesis of polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals[8][9]. The pyridine ring itself is a

privileged structure in medicinal chemistry, known to enhance properties like metabolic stability, potency, and binding affinity through hydrogen bonding via its nitrogen atom[3].

Participation in Cross-Coupling Reactions

The 2-bromo substituent makes the compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for constructing the carbon skeleton of complex target molecules[9][10]. After the coupling reaction, the dioxolane group can be easily hydrolyzed back to the aldehyde, which can then undergo further transformations (e.g., reductive amination, Wittig reaction, oxidation).



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Synthetic utility of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-6-(1,3-dioxolan-2-yl)pyridine** is associated with the following hazards[1][5]:

Table 5.1: GHS Hazard Information

Hazard Code	Description	Classification
H302	Harmful if swallowed	Warning: Acute toxicity, oral
H315	Causes skin irritation	Warning: Skin corrosion/irritation
H319	Causes serious eye irritation	Warning: Serious eye damage/eye irritation
H335	May cause respiratory irritation	Warning: Specific target organ toxicity, single exposure

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its well-defined reactivity and structural features provide chemists with a reliable tool for building molecular complexity. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

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